molecular formula C24H25N3O5 B2587592 Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-32-9

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2587592
M. Wt: 435.48
InChI Key: JLXMIWASNOBTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O5 and its molecular weight is 435.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed synthetic routes and investigated the reactivity of related heterocyclic compounds, which are crucial for understanding the chemical behavior and potential applications of our compound of interest. For instance, the synthesis of novel pyrrolo[1,2-a]pyrazine derivatives demonstrates the utility of similar ethylated compounds as key starting materials for synthesizing natural alkaloid analogues, showcasing the methodological advancements in the field of organic synthesis (Voievudskyi et al., 2016). Similarly, the work on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate transformation into various substituted compounds highlights the reactivity and potential for creating biologically active molecules (Albreht et al., 2009).

Molecular Structure and Analysis

The detailed molecular structure and spectral analyses of compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the electronic and spatial configuration, which are essential for understanding the reactivity and potential interactions of our compound with biological targets (Singh et al., 2013).

Antioxidant Properties

The synthesis and characterization of related compounds have also been linked to the evaluation of their biological activities, such as antioxidant properties. This line of research is crucial for identifying potential therapeutic applications of our compound, as demonstrated by the study of selenolo[2,3-b]pyridine derivatives, which showed remarkable antioxidant activity compared to standard references (Zaki et al., 2017).

Pharmaceutical Applications

The synthesis and pharmacological evaluation of compounds bearing functional groups similar to our compound of interest have led to the discovery of molecules with significant antibacterial and lipoxygenase inhibitory activity, highlighting the potential of such compounds in drug discovery and development (Rasool et al., 2016).

properties

IUPAC Name

ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)18-10-7-15(2)8-11-18)32-14-21(28)25-19-12-16(3)6-9-17(19)4/h6-13H,5,14H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXMIWASNOBTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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